molecular formula C20H22N4O3S B1193591 Sgc-aak1-1N

Sgc-aak1-1N

Cat. No. B1193591
M. Wt: 398.48
InChI Key: RAIAORGFMNXPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SGC-AAK1-1N is a negative control for SGC-AAK1-1.

Scientific Research Applications

Chemical Probe Development and Cellular Function Study

SGC-AAK1-1N is part of the family of inhibitors developed for targeting AAK1 (adaptor-associated kinase 1) and BMP2K (bone morphogenetic protein 2 kinase). These inhibitors are based on a 3-acylaminoindazole scaffold and are synthesized to yield potent dual AAK1/BMP2K inhibitors. SGC-AAK1-1, a close relative of SGC-AAK1-1N, is notable for its potency and selectivity for AAK1/BMP2K over other NAK family members. It has demonstrated narrow activity in kinome-wide screens and is functionally active in cells. As such, SGC-AAK1-1 serves as one of the best available small molecule tools to study the functions of AAK1 and BMP2K (Wells et al., 2019).

Role in Drug Discovery and Pre-Competitive Research

The Structural Genomics Consortium (SGC), associated with molecules like SGC-AAK1-1N, emphasizes a radical approach to pre-competitive research. It fosters a collaborative, open-access ethos that diverges from the traditional model of direct appropriations and patenting prevalent in the pharmaceutical sector. The SGC is deemed a significant contributor to shared knowledge resources for drug discovery, serving as a distinctive model of knowledge production and offering a knowledge infrastructure for the scientific community at large. This model is particularly crucial for extracting value and generating knowledge within the field, hinting at a sustainable future for open science frameworks in health research and innovation (Jones & Chataway, 2021).

Advancements in Kinase Inhibition and Cellular Biology

Related research presents SGC-GAK-1, a potent, selective, and cell-active inhibitor of cyclin G-associated kinase (GAK), alongside a structurally related negative control SGC-GAK-1N. These chemical probes are valuable for investigating the cellular biology of GAK inhibition, offering insights into the mechanisms underlying kinase-related cellular functions and their implications in various biological processes and diseases (Asquith et al., 2019).

properties

Product Name

Sgc-aak1-1N

Molecular Formula

C20H22N4O3S

Molecular Weight

398.48

IUPAC Name

N-(6-(3-(Cyclopropanesulfonamido)phenyl)-1H-indazol-3-yl)isobutyramide

InChI

InChI=1S/C20H22N4O3S/c1-12(2)20(25)21-19-17-9-6-14(11-18(17)22-23-19)13-4-3-5-15(10-13)24-28(26,27)16-7-8-16/h3-6,9-12,16,24H,7-8H2,1-2H3,(H2,21,22,23,25)

InChI Key

RAIAORGFMNXPOV-UHFFFAOYSA-N

SMILES

CC(C)C(NC1=NNC2=C1C=CC(C3=CC=CC(NS(=O)(C4CC4)=O)=C3)=C2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SGCAAK11N;  SGC AAK1 1N;  SGC-AAK1-1N;  SGCAAK1-1N;  SGC-AAK11N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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